molecular formula C8H10N2O3 B1315385 2-Hydroxy-5-methoxybenzohydrazide CAS No. 2905-83-1

2-Hydroxy-5-methoxybenzohydrazide

Cat. No.: B1315385
CAS No.: 2905-83-1
M. Wt: 182.18 g/mol
InChI Key: JPYRNJPDBJVZLH-UHFFFAOYSA-N
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Description

. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methoxybenzohydrazide typically involves the reaction of 2-Hydroxy-5-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions . The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

2-Hydroxy-5-methoxybenzohydrazide is utilized in multiple scientific research fields:

    Chemistry: It serves as a precursor for synthesizing complex organic molecules and coordination compounds.

    Biology: It is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and proteins, altering their activity.

    Pathways Involved: The compound may interfere with cellular oxidative stress pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

  • 2-Hydroxy-4-methoxybenzohydrazide
  • 2-Hydroxy-3-methoxybenzohydrazide
  • 2-Hydroxy-5-methoxybenzaldehyde

Comparison: 2-Hydroxy-5-methoxybenzohydrazide is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

Properties

IUPAC Name

2-hydroxy-5-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-5-2-3-7(11)6(4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYRNJPDBJVZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510004
Record name 2-Hydroxy-5-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-83-1
Record name 2-Hydroxy-5-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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